The synthesis of Kinesore involves multiple steps, starting from the preparation of a core structure followed by functionalization. Although specific synthetic routes are not extensively detailed in the literature, it is known that Kinesore's synthesis aims to produce a compound that can penetrate cell membranes and effectively modulate kinesin-1 activity. The synthesis process typically includes:
The technical parameters for this synthesis are often optimized for yield and purity, ensuring that the final product is effective in biological assays .
Kinesore's molecular structure is characterized by its ability to interact with kinesin-1 at specific binding sites. The compound features a phenolic moiety functionalized with a triflate group, which not only enhances its solubility in aqueous buffers but also plays a crucial role in its biological activity. The triflate group is believed to be removed enzymatically within cells, leading to the activation of Kinesore and subsequent modulation of kinesin-1 activity .
Kinesore primarily participates in reactions involving kinesin-1, where it enhances motor activity and facilitates cargo transport along microtubules. The compound acts as an activator that promotes the conversion of QPD-OTf (a fluorogenic substrate) into fluorescent crystals during kinesin-mediated transport processes. This reaction is contingent upon the presence of ATP and microtubules, highlighting Kinesore's role in modulating enzymatic activities associated with kinesin-1 .
Kinesore operates by binding to the light chain of kinesin-1, effectively mimicking cargo binding and activating motor function. This mechanism enhances the transport efficiency of kinesin-1 along microtubules, leading to significant alterations in microtubule organization within cells.
Kinesore exhibits several important physical and chemical properties that contribute to its functionality:
These properties make Kinesore an effective tool for studying kinesin dynamics in various biological contexts .
Kinesore has significant scientific applications primarily in cell biology and neurobiology:
Prior to Kinesore's discovery, kinesin research relied on:
A significant challenge was the absence of compounds targeting kinesin-1's autoinhibited state—a conformation where the cargo-binding tail domain binds the motor domain, suppressing ATPase activity and microtubule affinity [4] [5]. Early studies revealed that disrupting autoinhibition required cargo-mimicking proteins or phosphorylation, approaches unsuitable for dynamic cellular studies [4]. Kinesore emerged as the first pharmacological solution to this problem, identified through phenotypic screening for microtubule network remodeling agents [8].
Table 1: Key Properties of Kinesore
Property | Value |
---|---|
Chemical Name | (E)-3,5-Dibromo-N'-((2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl)methylene)-4-hydroxybenzohydrazide |
CAS Number | 363571-83-9 |
Molecular Formula | C₂₀H₁₆Br₂N₄O₄ |
Solubility | DMSO (>10 mM) |
Primary Target | Kinesin-1 cargo-binding domain |
Mechanism | Disrupts autoinhibition without cargo binding |
Kinesore introduced a novel mechanistic paradigm by demonstrating that:
This mechanism is distinct from microtubule-associated proteins (MAPs) like MAP7, which facilitate kinesin-1 motility by tethering it to microtubules but do not directly relieve autoinhibition [1]. Kinesore thus represents a unique class of "autoinhibition-disrupting activators" that chemically mimic the effect of cargo engagement on kinesin-1 conformation.
Table 2: Kinesore vs. Other Kinesin-1 Modulators
Modulator | Target | Effect on Kinesin-1 | Cellular Consequence |
---|---|---|---|
Kinesore | Cargo-binding domain | Disrupts autoinhibition; Activates microtubule stabilization | Microtubule remodeling; Reduced cargo transport |
MAP7 | Motor domain | Enhances microtubule binding; Prevents dissociation | Increased processivity; Bidirectional regulation [1] |
IAK motif peptide | Motor domain | Reinforces autoinhibition | Complete motor inhibition [4] |
Kinesin-1 antibodies | Tail domain | Disrupt autoinhibition | Non-specific activation; Aggregation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1